Selagine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

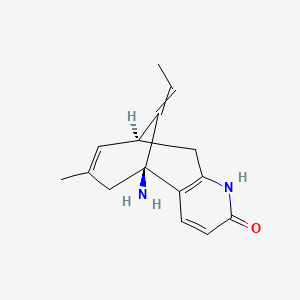

Selagine is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Selagine typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, followed by the introduction of the amino group and the ethylidene and methyl substituents. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene and methyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the tricyclic core or to reduce any carbonyl groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide variety of functional groups.

科学的研究の応用

Neuroprotective Effects

Selegiline exhibits significant neuroprotective properties, which have been extensively studied in various preclinical models.

- Mechanisms of Action : Selegiline reduces oxidative stress and has antiapoptotic effects, contributing to its neuroprotective activity. It protects against neurotoxins and promotes neuronal survival in conditions like Parkinson's disease and Alzheimer's disease .

-

Case Studies :

- A study demonstrated that selegiline administration improved survival rates in rats subjected to induced sepsis by enhancing vascular responsiveness and reducing organ dysfunction .

- Another investigation showed that early treatment with selegiline delayed the need for additional antiparkinsonian medications, suggesting a potential to slow disease progression .

Cardiovascular Benefits

Selegiline has been shown to exert favorable effects on cardiovascular health.

- Research Findings :

- In animal studies, selegiline improved vascular function in patients with coronary heart disease and reduced oxidative stress in cardiac tissues .

- It has also demonstrated a reduction in fat accumulation in the liver and improved metabolism in adipose tissue under high-fat diets, indicating potential benefits for metabolic syndrome .

Treatment of Parkinson's Disease

Selegiline is widely recognized for its role in managing Parkinson's disease.

- Efficacy : A meta-analysis of randomized controlled trials indicated that selegiline significantly improves the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time compared to placebo .

| Duration of Treatment | Mean Difference in UPDRS Score (95% CI) |

|---|---|

| 1 month | -3.56 (-6.67, -0.45) |

| 3 months | -3.32 (-3.75, -2.89) |

| 6 months | -7.46 (-12.60, -2.32) |

| 12 months | -5.07 (-6.74, -3.41) |

| 60 months | -11.06 (-16.19, -5.94) |

- Safety Considerations : While effective, selegiline is associated with a higher risk of adverse events, particularly neuropsychiatric disorders .

Novel Therapeutic Applications

Recent developments have introduced innovative applications of selegiline.

- Immunoglobulin Eye Drops for Dry Eye Disease : Selagine Inc., a spin-out from the University of Illinois at Chicago, has entered into a collaboration to develop immunoglobulin eye drops that utilize antibodies from human plasma to treat dry eye disease effectively . This novel approach may shift treatment paradigms for ocular surface diseases.

Summary of Findings

Selegiline's multifaceted applications highlight its potential beyond traditional uses:

- Neuroprotection : Offers protective effects against neurodegeneration.

- Cardiovascular Health : Improves vascular function and metabolic profiles.

- Parkinson’s Disease Management : Enhances motor function while necessitating caution regarding side effects.

- Innovative Therapies : Pioneering new treatments such as immunoglobulin eye drops.

作用機序

The mechanism of action of Selagine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

類似化合物との比較

- (1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one

- (1R,9S,12S)-1,10,12-Trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

Uniqueness: The uniqueness of Selagine lies in its specific substitution pattern and the presence of the amino group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar tricyclic compounds.

特性

分子式 |

C15H18N2O |

|---|---|

分子量 |

242.32 g/mol |

IUPAC名 |

(1S,9S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m1/s1 |

InChIキー |

ZRJBHWIHUMBLCN-BMIGLBTASA-N |

異性体SMILES |

CC=C1[C@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3 |

正規SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。